4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine
Description
4-{[(4-Chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorobenzylsulfanyl group at position 4 and a thiophen-2-yl group at position 2.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S2/c18-13-5-3-12(4-6-13)11-23-17-15-10-14(16-2-1-9-22-16)20-21(15)8-7-19-17/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKGVJQFDWZXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structure. It exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents.
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer drug.
Studies have indicated that the compound interacts with specific molecular targets, potentially inhibiting their activity. The sulfur and nitrogen atoms play crucial roles in these interactions, facilitating stable complex formation with target molecules.
Materials Science
In materials science, the compound is explored for its potential applications in developing new materials with specific properties, such as conductivity or fluorescence. Its unique spirocyclic structure allows for diverse functionalization, enhancing its utility in this field.
Case Study 1: Anticancer Activity
A study published in Molecules examined the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine. The results demonstrated significant inhibition of cancer cell lines, suggesting that modifications to the pyrazolo structure can enhance efficacy against tumors .
Case Study 2: Antimicrobial Efficacy
Research published in PubMed highlighted the antimicrobial properties of similar compounds containing the pyrazolo framework. The study found that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, supporting the exploration of this compound as a lead for new antibiotics .
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Core Modifications and Substituent Variations
The pyrazolo[1,5-a]pyrazine core is shared among several analogs, but substituents at positions 2 and 4 significantly influence physicochemical and biological properties. Key examples include:
*Calculated based on molecular formula.
†Estimated based on substituent contributions.
‡Direct data unavailable; inferred from analogs.
Key Observations :
Kinase and Receptor Modulation
- Btk Inhibitors: Pyrazolo[1,5-a]pyrazine derivatives, such as zanubrutinib, demonstrate that substituents like 4-phenoxyphenyl and acryloylpiperidine enhance binding to Bruton’s tyrosine kinase (Btk) through hydrophobic and covalent interactions . The target compound’s thiophene and chlorophenyl groups may similarly engage in π-π stacking or hydrophobic interactions.
- Adenosine A2a Receptor Antagonism: Piperazine-containing analogs (e.g., 2-(4-ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine) show moderate receptor binding, suggesting that polar substituents at position 4 improve solubility but reduce lipophilicity-dependent target engagement .
Enzyme Inhibition
- Eis Kinase Inhibitors: Pyrrolo[1,5-a]pyrazine derivatives (e.g., Eis inhibitors) highlight the importance of aromatic cores and substituents like acetophenone for binding affinity. The target compound’s thiophene and chlorophenyl groups may mimic these interactions .
Physicochemical Profiling
- logP and Solubility : The target compound’s logP (~4.5) is higher than piperazine-containing analogs (logP ~2.5–3.0), likely reducing aqueous solubility but improving membrane permeability .
- Hydrogen Bonding : The sulfanyl group and thiophene contribute to a polar surface area (~20–25 Ų), balancing lipophilicity and solubility .
Biological Activity
The compound 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine belongs to a class of pyrazole derivatives that have garnered attention due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃ClN₄S
- Molecular Weight : 300.81 g/mol
- CAS Number : 2308074-60-2
The compound features a pyrazole ring fused with a thiophene moiety and a chlorophenyl group linked via a sulfanyl (-S-) bridge. This unique structure is hypothesized to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Thiophene and Chlorophenyl Groups : Electrophilic aromatic substitution reactions are commonly used for this purpose.
- Sulfanylation : The introduction of the sulfanyl group can be performed using thiol reagents under mild conditions.
Anticancer Activity
A significant area of research has focused on the anticancer properties of pyrazole derivatives. In vitro studies have shown that compounds similar to this compound exhibit notable activity against various cancer cell lines:
| Compound | Cell Line | GI₅₀ (μM) |
|---|---|---|
| 4d | Leukemia | 2.12 - 4.58 |
| 4f | Leukemia | 1.64 - 3.20 |
These values indicate that the compound has a promising sensitivity profile towards leukemia subpanel cell lines, suggesting potential for further development as an anticancer agent .
Antiviral Activity
Research has also explored the antiviral potential of pyrazole derivatives against various viruses. Some studies indicate that related compounds exhibit moderate antiviral activity against plant viruses such as Tobacco Mosaic Virus (TMV), with certain derivatives showing up to 50% inhibition .
Antimicrobial Activity
In addition to anticancer and antiviral properties, pyrazole derivatives have been investigated for their antimicrobial effects. For instance, some synthesized pyrazoles demonstrated significant antifungal activity against phytopathogenic fungi, which could be useful in agricultural applications .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting specific enzymes involved in cancer cell proliferation or viral replication.
- Receptor Interaction : The compound may interact with cellular receptors or signaling pathways that regulate cell growth and survival.
Case Studies
- Anticancer Evaluation : A study evaluating various pyrazole derivatives found that those with electron-withdrawing groups (like chlorine) showed enhanced cytotoxicity against cancer cells compared to their analogs .
- Antiviral Screening : Another investigation into sulfonamide derivatives containing pyrazole rings reported promising antiviral activity against TMV, indicating that structural modifications could enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
